molecular formula C29H49ClN2O3S B583798 IPI-926 Hydrochloride CAS No. 1169829-40-6

IPI-926 Hydrochloride

Cat. No.: B583798
CAS No.: 1169829-40-6
M. Wt: 541.2 g/mol
InChI Key: LICVMCOINZNZNW-BATHLIJTSA-N
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Description

Patidegib hydrochloride is a small molecule inhibitor primarily investigated for its potential in treating basal cell carcinoma, particularly in patients with basal cell nevus syndrome (Gorlin syndrome). This compound targets the Hedgehog signaling pathway, which plays a crucial role in cell growth and differentiation. By inhibiting this pathway, Patidegib hydrochloride aims to reduce the proliferation of cancerous cells .

Scientific Research Applications

Patidegib hydrochloride has been extensively studied for its applications in dermatology, particularly in the treatment of basal cell carcinoma. Clinical trials have demonstrated its safety, tolerability, and efficacy in reducing tumor burden in patients with advanced and recurrent aggressive basal cell carcinomas . Additionally, Patidegib hydrochloride is being investigated for its potential in treating other types of cancer, such as chondrosarcoma . Its ability to inhibit the Hedgehog signaling pathway makes it a valuable tool in cancer research and therapy.

Mechanism of Action

Saridegib is a unique, selective, and potent small molecule that targets the Sonic Hedgehog (Shh) pathway by inhibiting Smoothened (Smo). It is orally bioavailable and has demonstrated biological activity in multiple preclinical animal models of cancer .

Future Directions

Infinity Pharmaceuticals has stopped the Phase 2 trials of Saridegib in Chondrosarcoma and Myelofibrosis due to disappointing clinical data. No further company-sponsored trials evaluating Saridegib are planned .

Chemical Reactions Analysis

Patidegib hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of Patidegib hydrochloride can lead to the formation of its corresponding alcohol, while oxidation can result in the formation of ketones or aldehydes .

Comparison with Similar Compounds

Other similar compounds include vismodegib and sonidegib, both of which are FDA-approved for the treatment of basal cell carcinoma . Compared to these compounds, Patidegib hydrochloride offers the advantage of limited systemic absorption when used topically, leading to improved tolerability and fewer adverse effects . This makes it a promising alternative for patients who cannot tolerate oral formulations of Hedgehog inhibitors.

Conclusion

Patidegib hydrochloride represents a significant advancement in the treatment of basal cell carcinoma and other cancers. Its unique mechanism of action, combined with its potential for topical application, makes it a valuable addition to the arsenal of Hedgehog pathway inhibitors. Ongoing research and clinical trials will continue to elucidate its full potential and optimize its use in various therapeutic contexts.

Properties

IUPAC Name

N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48N2O3S.ClH/c1-17-12-26-27(30-16-17)19(3)29(34-26)11-9-22-23-7-6-20-13-21(31-35(5,32)33)8-10-28(20,4)25(23)14-24(22)18(2)15-29;/h17,19-23,25-27,30-31H,6-16H2,1-5H3;1H/t17-,19+,20+,21+,22-,23-,25-,26+,27-,28-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICVMCOINZNZNW-BATHLIJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC[C@@H]6C[C@@H](CC[C@@]6([C@H]5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H49ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169829-40-6
Record name Patidegib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169829406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((2S,3R,3aS,3'R,4a'R,6S,6a'R,6b'S,7aR,12a'S,12b'S)-3,6,11',12b'-tetramethyl-2',3a,3',4,4',4a',5,5',6,6',6a',6b',7,7a,7',8',10',12',12a',12b'-icosahydro-1'H,3H-spiro[furo[3,2-b]pyridine-2,9'-naphtho[2,1-a]azulen]-3'-yl)methanesulfonamide hydrochloride, 2-propanol solvate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PATIDEGIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL14FCA5PK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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